molecular formula C14H11ClN2OS B2838700 N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890958-37-9

N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

Cat. No. B2838700
M. Wt: 290.77
InChI Key: OSKZZUMXCPKFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . The benzothiazole ring can be formed via cyclization of appropriate precursors .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic techniques such as FT-IR, NMR, and HRMS . These techniques can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. Benzothiazoles are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, “N-(4-Chlorophenyl)formamide”, a compound with some structural similarity, has a density of 1.3±0.1 g/cm³, a boiling point of 314.9±25.0 °C at 760 mmHg, and a flash point of 144.2±23.2 °C .

Scientific Research Applications

Antimicrobial Agents

Research has shown that compounds derived from benzothiazoles, including those similar to N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine, exhibit antimicrobial activities. For instance, the synthesis of formazans from Mannich base derivatives has been investigated for their antimicrobial properties against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Environmental Applications

Another study focused on the environmental-friendly fabrication of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, highlighting the compound's potential in environmental protection and pollution control (Zhou et al., 2018).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibition properties. A study demonstrated the effectiveness of certain benzothiazole derivatives in enhancing the corrosion resistance of mild steel in acidic solutions, providing insights into their potential industrial applications for metal preservation (Salarvand et al., 2017).

Antitumor Activity

Research into benzothiazole derivatives has also explored their antitumor activities. Compounds synthesized from benzothiazole structures have been studied for their selective antitumor activity against various cancer cell lines, indicating their potential in cancer treatment (Chua et al., 1999).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. As a general rule, handling of chemicals should always be done with appropriate safety measures, including the use of personal protective equipment .

Future Directions

The future directions for this compound would depend on its potential applications. Benzothiazoles are a focus of research due to their wide range of biological activities and potential for therapeutic use .

properties

IUPAC Name

N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-18-11-6-7-13-12(8-11)17-14(19-13)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKZZUMXCPKFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

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